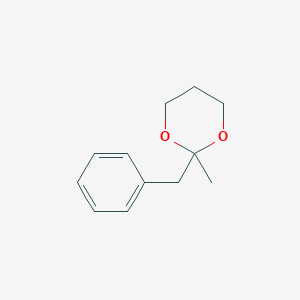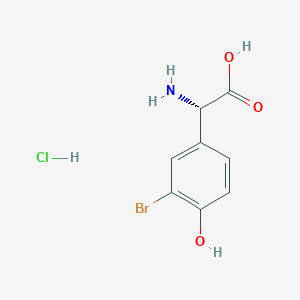
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride: is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom and a hydroxyl group on the phenyl ring, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride typically involves the bromination of a suitable phenylalanine derivative. One common method includes the following steps:
Bromination: The starting material, such as 4-hydroxyphenylalanine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection and Deprotection: Protecting groups may be used to shield the amino and hydroxyl groups during the bromination process. After bromination, these protecting groups are removed under mild conditions.
Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: 2-Amino-2-(3-substituted-4-hydroxyphenyl)acetic acid derivatives.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
相似化合物的比较
4-Hydroxyphenylalanine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-hydroxybenzoic acid: Similar functional groups but lacks the amino acid moiety, leading to different applications and properties.
2-Amino-3-bromo-4-hydroxybenzoic acid: Similar structure but with different positioning of the amino group, affecting its reactivity and interactions.
Uniqueness: The presence of both the bromine and hydroxyl groups on the phenyl ring, along with the amino acid backbone, makes (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride unique. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C8H9BrClNO3 |
|---|---|
分子量 |
282.52 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8BrNO3.ClH/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m0./s1 |
InChI 键 |
JNOSNVDSECXXQG-FJXQXJEOSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)O.Cl |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)

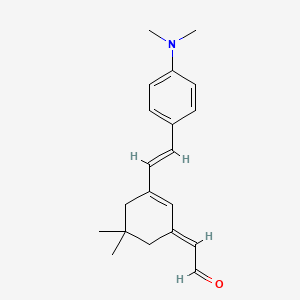
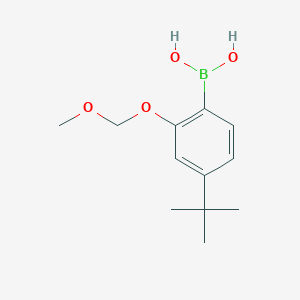

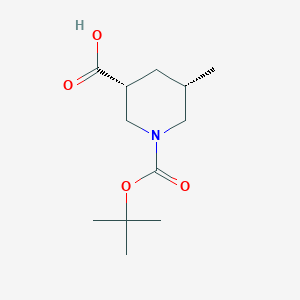

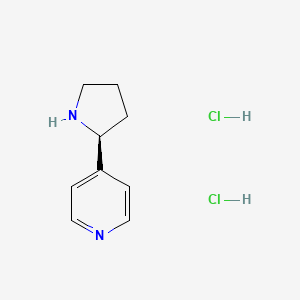
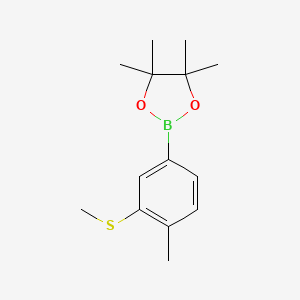
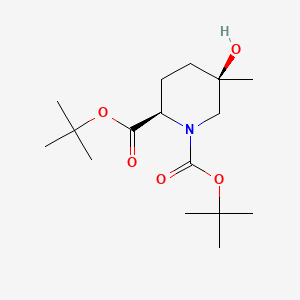
![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)


